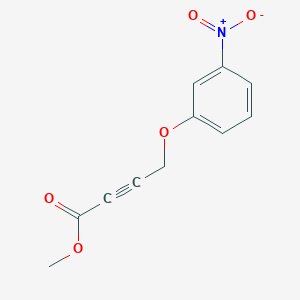
Methyl 4-(3-nitrophenoxy)but-2-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(3-nitrophenoxy)but-2-ynoate” is a chemical compound with the CAS Number: 2247849-89-2 . It has a molecular weight of 235.2 and its IUPAC name is "this compound" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H9NO5/c1-16-11(13)6-3-7-17-10-5-2-4-9(8-10)12(14)15/h2,4-5,8H,7H2,1H3 . This code provides a standard way to encode the molecular structure using text.
科学的研究の応用
Environmental Monitoring and Analysis
One significant application of related compounds to Methyl 4-(3-nitrophenoxy)but-2-ynoate is in environmental monitoring and analysis. Compounds like 4-nitrophenol and 3-methyl-4-nitrophenol are major metabolites of nitropesticides, such as fenitrothion and parathion, and their sensitive detection in environmental samples like river water highlights the importance of these chemical analyses for environmental health and safety. Liquid chromatography with electrochemical detection has been utilized for this purpose, offering recovery efficiencies between 96 and 112% for these compounds at very low concentration levels, demonstrating the method's efficacy in environmental monitoring (Galeano-Díaz et al., 2000).
Photocatalysis and Pollution Remediation
Research into the photocatalytic activity of composite materials for the degradation of pollutants has also shown relevance. For instance, Ag2O-ZnO composite nanocones have been developed for the electrochemical detection and photodegradation of 4-Nitrophenol from aqueous solutions, indicating the potential for using similar compound frameworks for environmental remediation and the treatment of water pollutants (Chakraborty et al., 2021).
Atmospheric Pollution Studies
The study of atmospheric concentrations of phenols and nitrophenols, including 3-methyl-4-nitrophenol, in various environments (urban, suburban, rural) through atmospheric sampling further emphasizes the role of these compounds in understanding and addressing air quality and pollution. Such studies are vital for assessing the impact of traffic and industrial activities on atmospheric pollution and for devising strategies for air quality improvement (Morville et al., 2006).
Biodegradation and Environmental Decontamination
The biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98, highlighting microbial pathways for the degradation of recalcitrant organophosphate insecticides, illustrates the importance of understanding and utilizing microbial processes for environmental decontamination. This research provides insights into the mechanisms through which certain microorganisms can contribute to the detoxification and bioremediation of pesticide-contaminated environments (Bhushan et al., 2000).
Advanced Material Synthesis
In the field of materials science, studies on novel asymmetric phthalocyanine-based materials with peripheral groups like nitro and phenoxy derivatives have been explored for their applications in solar cells. Such research underscores the potential of using this compound related compounds in the development of advanced materials for energy conversion and storage, demonstrating the broad applicability of these compounds beyond environmental contexts (Guo et al., 2020).
Safety and Hazards
特性
IUPAC Name |
methyl 4-(3-nitrophenoxy)but-2-ynoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c1-16-11(13)6-3-7-17-10-5-2-4-9(8-10)12(14)15/h2,4-5,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCIEQVADKNJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CCOC1=CC=CC(=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2756779.png)

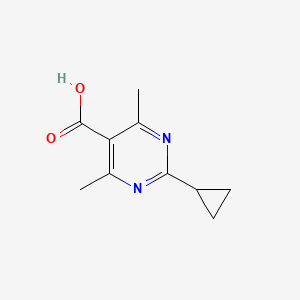
![7,9-dimethyl-1-(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2756783.png)
![1-((2-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2756787.png)

![N-(4-isopropylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2756789.png)
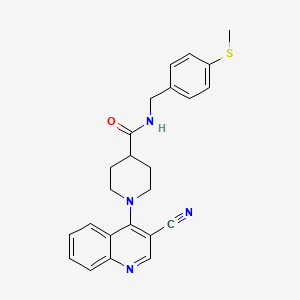
![6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2756791.png)
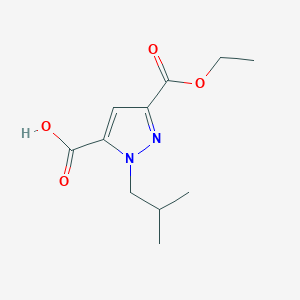
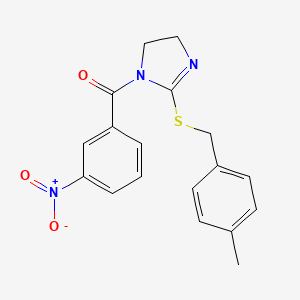

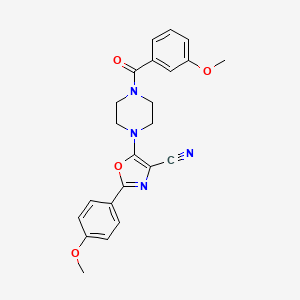
![N-cyclopropyl-4-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]methoxy}benzamide](/img/structure/B2756802.png)